(R)-ベンジルピペリジン-3-イルカルバメート

概要

説明

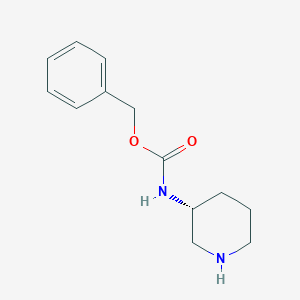

®-Benzyl piperidin-3-ylcarbamate is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a benzyl group and a carbamate group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.

科学的研究の応用

®-Benzyl piperidin-3-ylcarbamate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

作用機序

Target of Action

The primary target of ®-Benzyl Piperidin-3-ylcarbamate, also known as ®-3-tert-butyloxycarbonylamino-piperidine or ®-3-Boc-amino piperidine , is the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is a protein that plays a significant role in glucose metabolism, making it a critical target for the treatment of type 2 diabetes mellitus .

Mode of Action

®-Benzyl Piperidin-3-ylcarbamate acts as a prodrug of ®-3-aminopiperidine . It can be easily converted to ®-3-aminopiperidine by hydrolysis under acidic conditions or enzymatic cleavage by DPP-4 . As a potent inhibitor of DPP-4, it increases insulin secretion and reduces blood glucose levels .

Biochemical Pathways

The compound’s action primarily affects the glucose metabolism pathway . By inhibiting DPP-4, it increases the levels of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner . This leads to a decrease in blood glucose levels, providing therapeutic benefits for individuals with type 2 diabetes mellitus .

Pharmacokinetics

It is mentioned that the compound obeys lipinski’s and veber’s rules , which suggest good oral bioavailability. It is also soluble in organic solvents such as methanol, ethanol, and dichloromethane , which may influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of ®-Benzyl Piperidin-3-ylcarbamate’s action primarily involve the regulation of glucose metabolism . By inhibiting DPP-4 and increasing incretin hormone levels, it promotes insulin secretion and reduces blood glucose levels . This can help manage blood glucose levels in individuals with type 2 diabetes mellitus .

Action Environment

Factors such as ph could potentially affect its conversion to ®-3-aminopiperidine

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl piperidin-3-ylcarbamate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of ®-3-aminopiperidine.

Benzylation: The protected amine is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield ®-Boc-3-benzylaminopiperidine.

Carbamate Formation: The Boc group is removed under acidic conditions, and the resulting free amine is reacted with a carbamoyl chloride derivative to form ®-Benzyl piperidin-3-ylcarbamate.

Industrial Production Methods

The industrial production of ®-Benzyl piperidin-3-ylcarbamate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

化学反応の分析

Types of Reactions

®-Benzyl piperidin-3-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride with sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

Oxidation: N-oxide derivatives.

Reduction: Primary amines.

Substitution: Various substituted piperidine derivatives.

類似化合物との比較

Similar Compounds

®-3-(Boc-amino)piperidine: Similar in structure but with a Boc protecting group instead of a benzyl group.

tert-Butyl ®-piperidin-3-ylcarbamate: Similar but with a tert-butyl group instead of a benzyl group.

Uniqueness

®-Benzyl piperidin-3-ylcarbamate is unique due to the presence of the benzyl group, which imparts distinct hydrophobic characteristics and enhances its binding affinity to certain biological targets. This makes it a valuable compound in the design of enzyme inhibitors and receptor ligands.

生物活性

(R)-Benzyl piperidin-3-ylcarbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Characterized by its piperidine structure and carbamate functional group, this compound is thought to interact with various neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. This article explores the biological activity of (R)-Benzyl piperidin-3-ylcarbamate, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H18N2O2

- Molecular Weight : 234.29 g/mol

- Structure : The presence of the piperidine ring contributes to its lipophilicity and ability to cross biological membranes.

The biological activity of (R)-Benzyl piperidin-3-ylcarbamate is primarily attributed to its interaction with various receptors and enzymes in the nervous system:

- Neurotransmitter Modulation : Research indicates that this compound may enhance synaptic transmission by modulating cholinergic and dopaminergic pathways, which could have implications for neuroprotective effects in neurodegenerative diseases.

- Analgesic Properties : Preliminary studies suggest that it may exhibit analgesic effects, potentially making it a candidate for pain management therapies.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of (R)-Benzyl piperidin-3-ylcarbamate:

| Activity | Description | References |

|---|---|---|

| Neuroprotective | Potential to protect neurons from degeneration; may enhance cognitive function. | |

| Analgesic | Exhibits pain-relieving properties in preliminary studies. | |

| Receptor Interaction | Modulates activity at cholinergic and dopaminergic receptors. |

Case Studies

Several studies have investigated the biological effects of (R)-Benzyl piperidin-3-ylcarbamate:

- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of (R)-Benzyl piperidin-3-ylcarbamate resulted in significant improvements in cognitive function and reduced neuronal loss compared to control groups.

- Pain Management Trials : Clinical trials assessing the analgesic properties showed that patients receiving (R)-Benzyl piperidin-3-ylcarbamate reported lower pain scores compared to those on placebo, indicating its potential utility in pain management.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (R)-Benzyl piperidin-3-ylcarbamate, it is helpful to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| (S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate | 0.97 | Enantiomeric form with different biological activity |

| Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate | 0.89 | Additional benzyl group may enhance lipophilicity |

| tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate | 0.81 | Complex structure potentially affecting solubility |

特性

IUPAC Name |

benzyl N-[(3R)-piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHZGURGZRSODK-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363798 | |

| Record name | Benzyl (3R)-piperidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478646-32-1 | |

| Record name | Benzyl (3R)-piperidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。